10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one 10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
Brand Name: Vulcanchem
CAS No.: 188064-65-5
VCID: VC20922310
InChI: InChI=1S/C19H27NO4/c1-6-7-9-19-14-12-16(23-5)15(22-4)11-13(14)8-10-20(19)17(21)24-18(19,2)3/h11-12H,6-10H2,1-5H3
SMILES: CCCCC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol

10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one

CAS No.: 188064-65-5

Cat. No.: VC20922310

Molecular Formula: C19H27NO4

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one - 188064-65-5

Specification

CAS No. 188064-65-5
Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
IUPAC Name 10b-butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
Standard InChI InChI=1S/C19H27NO4/c1-6-7-9-19-14-12-16(23-5)15(22-4)11-13(14)8-10-20(19)17(21)24-18(19,2)3/h11-12H,6-10H2,1-5H3
Standard InChI Key CZSKLLWDRCPNBD-UHFFFAOYSA-N
SMILES CCCCC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC
Canonical SMILES CCCCC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator